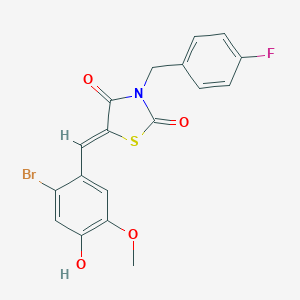![molecular formula C27H24FNO4S B302192 (5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has shown potential in scientific research applications. This compound is a thiazolidinedione derivative and has been synthesized using various methods. The mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound will be discussed in
Wirkmechanismus
The exact mechanism of action of ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory cytokines and reducing oxidative stress. It may also activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(this compound)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been reported to reduce the levels of oxidative stress markers and improve glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential to inhibit the production of inflammatory cytokines and reduce oxidative stress. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on other signaling pathways that are involved in cell survival and proliferation. Additionally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Conclusion:
(this compound)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-diabetic activities, as well as its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders, make it an interesting compound for further study. However, the exact mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Synthesemethoden
The synthesis of ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported in the literature using various methods. One of the methods involves the reaction of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with 4-fluorobenzylamine in the presence of acetic acid to obtain the intermediate product. This intermediate is then reacted with thiosemicarbazide in ethanol to yield the final product. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential in various scientific research applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C27H24FNO4S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(5Z)-5-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H24FNO4S/c1-3-32-24-14-21(10-13-23(24)33-17-20-6-4-18(2)5-7-20)15-25-26(30)29(27(31)34-25)16-19-8-11-22(28)12-9-19/h4-15H,3,16-17H2,1-2H3/b25-15- |
InChI-Schlüssel |
SRIOOBOJRSGEBK-MYYYXRDXSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)

![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)